molecular formula C18H27NO7 B8115112 N,N-Bis(PEG2-propargyl)-N-4-oxo-butanoic acid

N,N-Bis(PEG2-propargyl)-N-4-oxo-butanoic acid

Cat. No.: B8115112
M. Wt: 369.4 g/mol
InChI Key: OGUNULSPMULNQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Bis(PEG2-propargyl)-N-4-oxo-butanoic acid is a branched polyethylene glycol derivative with two propargyl groups and a terminal carboxylic acid. This compound is known for its reactivity with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry, resulting in a stable triazole linkage. The terminal carboxylic acid can also react with primary amino groups in the presence of activators to form a stable amide bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(PEG2-propargyl)-N-4-oxo-butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(PEG2-propargyl)-N-4-oxo-butanoic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-Bis(PEG2-propargyl)-N-4-oxo-butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the conjugation of biomolecules for various biological assays.

    Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Utilized in the production of advanced materials and coatings

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable triazole linkages and amide bonds. These reactions enable the conjugation of various molecules, enhancing their stability and functionality. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

  • N-(Acid-PEG2)-N-bis(PEG2-propargyl)
  • N-(Acid-PEG3)-N-bis(PEG3-propargyl)
  • N-(Acid-PEG4)-N-bis(PEG4-propargyl)

Uniqueness

N,N-Bis(PEG2-propargyl)-N-4-oxo-butanoic acid is unique due to its specific combination of propargyl groups and a terminal carboxylic acid, which allows for versatile conjugation reactions. This makes it particularly useful in applications requiring stable linkages and enhanced molecular stability .

Properties

IUPAC Name

4-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO7/c1-3-9-23-13-15-25-11-7-19(17(20)5-6-18(21)22)8-12-26-16-14-24-10-4-2/h1-2H,5-16H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUNULSPMULNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCN(CCOCCOCC#C)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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